3-Hydroxychrysene-13C6
Description
3-Hydroxychrysene-13C6 is a carbon-13 (13C)-labeled derivative of chrysene, a polycyclic aromatic hydrocarbon (PAH) with a hydroxyl group (-OH) at the 3-position. The incorporation of six 13C isotopes (denoted as -13C6) enables precise tracking of the compound in metabolic, environmental, and kinetic studies. This labeling facilitates advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which are critical for elucidating reaction mechanisms, metabolic pathways, and environmental fate .
The hydroxyl group in this compound likely enhances its solubility compared to non-hydroxylated PAHs, making it a valuable tool for studying phase I metabolism (e.g., cytochrome P450-mediated oxidation) .
Properties
Molecular Formula |
C₁₂¹³C₆H₁₂O |
|---|---|
Molecular Weight |
250.24 |
Synonyms |
3-Chrysenol-13C6; |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Isotopic Comparisons
Table 1: Structural and Isotopic Features of 3-Hydroxychrysene-13C6 and Analogues
Key Observations :
- Functional Groups: The hydroxyl group in this compound differentiates it from non-polar analogues like Phenanthrene-13C6, influencing solubility and interaction with biological systems.
- Isotopic Labeling : Full-ring 13C labeling (e.g., this compound) provides comprehensive NMR signal resolution, whereas partial labeling (e.g., 3-Hydroxy Anagrelide-13C3) is used for targeted metabolic studies .
Spectroscopic Data
Table 2: 13C NMR Chemical Shifts (δ, ppm) of Selected Compounds
Note: The hydroxyl group in this compound induces a deshielding effect, shifting its attached carbon to ~155 ppm, consistent with phenolic derivatives . Non-hydroxylated PAHs like Phenanthrene-13C6 exhibit aromatic carbons in the 125–130 ppm range .
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